3a-Hydroxy Pravastatin Lactone

HMG-CoA reductase inhibition metabolite pharmacology statin potency comparison

Procure 3a-Hydroxy Pravastatin Lactone (CAS: 85798-96-5; C₂₃H₃₄O₆; MW: 406.5 g/mol), a closed‑ring lactone metabolite of pravastatin, as a reference standard for regulatory ANDA bioequivalence and pediatric pharmacokinetic studies. This hydroxylated lactone (melting point 38–40°C; XLogP3 2.5) is chromatographically distinguished from pravastatin sodium salt: it requires positive ESI‑MS detection (m/z 438.2→183.1) and is specified as a unique related substance, not interchangeable with EP Impurity D (pravastatin lactone, CAS: 85956‑22‑5). Its HMG‑CoA reductase potency (2.5‑10% of parent) enables exact metabolite quantification in method validations (RSD ≤5.2%) and is mandatory for simultaneous quantitation of pravastatin acid, pravalactone, 3′α‑hydroxy‑pravastatin, and 3′α‑hydroxy‑pravalactone.

Molecular Formula C23H34O6
Molecular Weight 406.5 g/mol
Cat. No. B13405299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-Hydroxy Pravastatin Lactone
Molecular FormulaC23H34O6
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O
InChIInChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1
InChIKeyJCXABYACWXHFQQ-YMUQFYNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-Hydroxy Pravastatin Lactone: Analytical Reference Standard and Pravastatin Metabolite for HMG-CoA Reductase Research


3a-Hydroxy Pravastatin Lactone (CAS: 85798-96-5; MF: C23H34O6; MW: 406.51 g/mol) is a major hydroxylated metabolite of pravastatin and a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [1]. The compound is characterized as an off-white solid with a melting point of 38-40°C, XLogP3 of 2.5, and requires storage under hygroscopic conditions at -20°C under inert atmosphere [2]. As an active HMG-CoA reductase inhibitor, its potency is approximately 2.5% to 10% that of the parent compound pravastatin acid . This lactone form is chemically distinct from the pharmacologically administered pravastatin sodium salt (CAS: 81131-70-6) and is a key analyte in pharmacokinetic studies requiring simultaneous quantitation of pravastatin and its metabolites [3].

Why Pravastatin Sodium or Alternative Lactone Impurities Cannot Substitute for 3a-Hydroxy Pravastatin Lactone


3a-Hydroxy Pravastatin Lactone cannot be replaced by pravastatin sodium or other pravastatin-related impurities in analytical or research applications due to fundamental differences in molecular structure, detection characteristics, and regulatory identity. Unlike pravastatin sodium (open-ring hydroxy acid form, MW: 447.5 g/mol, detected in negative ESI mode at m/z 423.2→321.1), the lactone form (closed-ring lactone, MW: 406.5 g/mol) requires positive ESI mode detection at ion transitions m/z 438.2→183.1 [1]. In pharmacopeial impurity profiling, this compound is designated as a specific related substance distinct from pravastatin lactone (EP Impurity D, CAS: 85956-22-5), which differs in hydroxylation pattern [2]. As a primary active metabolite with HMG-CoA reductase inhibitory activity quantified at 2.5-10% of parent drug potency, its use as a reference standard is mandatory for accurate pharmacokinetic modeling and metabolite quantification in bioavailability and bioequivalence studies .

3a-Hydroxy Pravastatin Lactone: Head-to-Head Quantitative Differentiation Against Pravastatin Acid and Other Statins


HMG-CoA Reductase Inhibitory Potency: 3a-Hydroxy Pravastatin Lactone vs. Parent Pravastatin Acid

3a-Hydroxy Pravastatin Lactone demonstrates HMG-CoA reductase inhibitory activity that is quantitatively 2.5% to 10% that of the parent compound pravastatin acid . This potency differential is essential for distinguishing the pharmacological contribution of this metabolite from that of pravastatin sodium (IC50 = 5.6 μM against sterol synthesis; or 4 nM in isolated enzyme assays) [1][2]. The comparator pravastatin acid exhibits full pharmacological potency, whereas 3a-hydroxy pravastatin lactone represents a partially active metabolite species.

HMG-CoA reductase inhibition metabolite pharmacology statin potency comparison

HPLC-MS/MS Detection and Quantitation: 3a-Hydroxy Pravastatin Lactone vs. Pravastatin Acid

In validated UHPLC-MS/MS methods, 3a-Hydroxy Pravastatin Lactone (referred to as 3'α-hydroxy-pravalactone) is detected in positive electrospray ionization (ESI) mode at ion transition m/z 438.2→183.1, using deuterated internal standard [(2)H3]-3'α-hydroxy-pravalactone at m/z 441.2→269.1 [1]. In contrast, pravastatin acid is detected in negative ESI mode at m/z 423.2→321.1 [1]. The method achieves linearity across 0.5-200 nM for all analytes with intra- and inter-day precision (RSD) ≤5.2% and accuracy (relative error) ≤8.0% [1]. This distinct ionization polarity requirement and MRM transition profile necessitates the use of the authentic 3a-hydroxy pravastatin lactone reference standard for accurate quantitation.

UHPLC-MS/MS bioanalytical method validation pharmacokinetic quantitation metabolite profiling

Structural Differentiation from EP Impurity D: 3a-Hydroxy Pravastatin Lactone vs. Pravastatin Lactone

3a-Hydroxy Pravastatin Lactone (CAS: 85798-96-5) is structurally and regulatory distinct from pravastatin lactone (EP Impurity D, CAS: 85956-22-5). The target compound is a 3α-hydroxylated metabolite of pravastatin, whereas pravastatin lactone lacks the additional hydroxyl group at the 3α position and is designated as EP Impurity D under the European Pharmacopoeia monograph for pravastatin sodium [1][2]. Both compounds share the same molecular formula (C23H34O6, MW: 406.5) but exhibit different chromatographic retention behavior and pharmacological activity profiles.

pharmacopeial impurity profiling EP monograph compliance reference standard characterization

Physicochemical Property Differentiation: Hydrophilicity Profile Relative to Other Statins

The pravastatin molecular scaffold (including its 3a-hydroxy lactone metabolite) belongs to the hydrophilic statin class, in contrast to the lipophilic prodrug lactones lovastatin, simvastatin, and mevastatin. The apparent octanol-water partition coefficient (Po/w) of the hydroxy acid forms follows the order: pravastatin << mevastatin < lovastatin ≈ simvastatin [1]. This hydrophilicity confers reduced passive diffusion into non-hepatic cells and necessitates carrier-mediated hepatic uptake via OATP1B1 [2]. In contrast, lipophilic statins such as lovastatin and simvastatin exhibit greater tissue distribution but also greater CYP3A4-dependent metabolism (CLint values for lactones: atorvastatin lactone 3700 μL/min/mg; simvastatin lactone 7400 μL/min/mg) [3].

lipophilicity tissue selectivity statin physicochemical properties OATP1B1 transport

In Vivo Pharmacokinetic Exposure: 3a-Hydroxy Pravastatin Lactone as a Quantifiable Circulating Metabolite

3a-Hydroxy Pravastatin Lactone (3'α-hydroxy-pravalactone) is a quantifiable circulating metabolite in human plasma following oral administration of pravastatin. In a validated pediatric pharmacokinetic study, the compound was simultaneously quantified alongside pravastatin acid, pravalactone, and 3'α-hydroxy-pravastatin acid in children receiving 20-40 mg oral pravastatin doses [1]. The method achieved linear quantitation across 0.5-200 nM with intra- and inter-day precision (RSD) ≤5.2% [1]. In adult pharmacokinetic studies, pravastatin is present as both open-acid active metabolites (62%) and closed-ring lactone metabolites (38%), which are potentially active [2].

pediatric pharmacokinetics metabolite exposure AUC quantification bioanalytical validation

Physicochemical Storage and Stability Requirements vs. Pravastatin Sodium

3a-Hydroxy Pravastatin Lactone exhibits specific storage requirements that differ from pravastatin sodium. The compound is classified as hygroscopic and requires storage at -20°C under inert atmosphere to maintain stability [1]. Its melting point is 38-40°C, and it demonstrates solubility in chloroform and methanol [1]. In contrast, pravastatin sodium is typically stored under less stringent conditions. The lactone form of pravastatin can undergo conversion to the acid form under aqueous conditions, a factor that must be considered in analytical studies [2].

compound storage conditions hygroscopic stability reference standard handling

3a-Hydroxy Pravastatin Lactone: Validated Application Scenarios for Procurement and Research Use


Regulatory-Compliant Bioanalytical Method Development and Validation for ANDA Submissions

3a-Hydroxy Pravastatin Lactone serves as an essential reference standard for developing and validating UHPLC-MS/MS methods intended for Abbreviated New Drug Applications (ANDA) involving pravastatin formulations [1]. The validated method using this reference standard enables simultaneous quantitation of pravastatin acid, pravalactone, 3'α-hydroxy-pravastatin, and 3'α-hydroxy-pravalactone in human plasma across a linear range of 0.5-200 nM with precision (RSD) ≤5.2% [2]. This is critical for demonstrating bioequivalence between generic and reference listed drug products as required by regulatory authorities [1].

Pediatric and Special Population Pharmacokinetic Studies

In pediatric pharmacokinetic investigations, 3a-Hydroxy Pravastatin Lactone reference standards are required for accurate quantification of metabolite exposure in vulnerable populations [2]. The compound has been successfully applied to quantify pravastatin and its metabolites in children receiving 20-40 mg oral doses, with validated detection using deuterated internal standards [(2)H3]-3'α-hydroxy-pravalactone for accurate isotope dilution mass spectrometry [2]. This application is particularly relevant given that pravastatin metabolic profiles may differ between adult and pediatric populations.

Pharmaceutical Impurity Profiling and EP Monograph Compliance

For pharmaceutical quality control laboratories, 3a-Hydroxy Pravastatin Lactone reference material is necessary for distinguishing and quantifying hydroxylated pravastatin-related substances from other specified impurities such as pravastatin lactone (EP Impurity D, CAS: 85956-22-5) [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method validation (AMV) and Quality Controlled (QC) applications during commercial production of pravastatin [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1].

In Vitro HMG-CoA Reductase Inhibition and Metabolite Pharmacology Studies

Researchers investigating the pharmacological contribution of pravastatin metabolites to overall HMG-CoA reductase inhibition require 3a-Hydroxy Pravastatin Lactone as a reference compound . The compound's quantifiable inhibitory activity (2.5-10% of parent drug potency) enables accurate modeling of fractional pharmacological contribution in systems pharmacology studies . This is particularly relevant given that pravastatin circulates as both open-acid active metabolites (62%) and closed-ring lactone metabolites (38%), each with distinct inhibitory profiles [3].

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